molecular formula C13H22O2 B13305485 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one

Cat. No.: B13305485
M. Wt: 210.31 g/mol
InChI Key: CIBCWQKMEUFPAA-KTKRTIGZSA-N
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Description

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by a cyclohexanone core substituted with a tert-butyl group and an ethoxymethylidene group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone with tert-butyl bromide and ethyl formate under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with various biomolecules. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: Similar structure but lacks the ethoxymethylidene group.

    2-Ethoxymethylidenecyclohexanone: Similar structure but lacks the tert-butyl group.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is unique due to the presence of both the tert-butyl and ethoxymethylidene groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2Z)-4-tert-butyl-2-(ethoxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-5-15-9-10-8-11(13(2,3)4)6-7-12(10)14/h9,11H,5-8H2,1-4H3/b10-9-

InChI Key

CIBCWQKMEUFPAA-KTKRTIGZSA-N

Isomeric SMILES

CCO/C=C\1/CC(CCC1=O)C(C)(C)C

Canonical SMILES

CCOC=C1CC(CCC1=O)C(C)(C)C

Origin of Product

United States

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